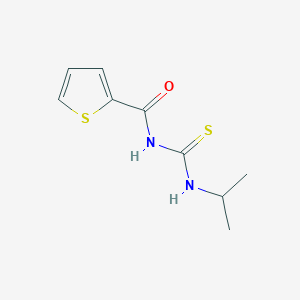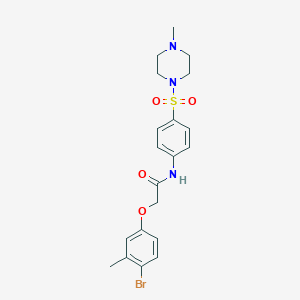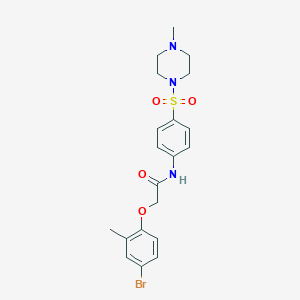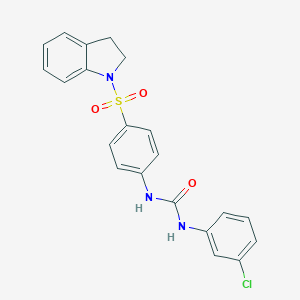
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide” is a nitrogen-based chemical compound that is a member of the thiophene family. It is a derivative of thiophene-2-carboxamide . This compound has been studied for its potential biological and medicinal activities .
Synthesis Analysis
The synthesis of “this compound” involves the use of acyl chlorides and heterocyclic amine derivatives . These compounds are further used to prepare their Co(II), Ni(II), Cu(II), and Zn(II) metal complexes . All metal(II) complexes were found to be air and moisture stable .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12N2OS2. The molecular weight is 228.3g/mol. The structure of this compound and its Cu(II) complex were characterized by the single-crystal X-ray diffraction method .
科学的研究の応用
PTT has shown promising applications in various scientific research fields. In medicinal chemistry, PTT has been studied for its potential as an anti-inflammatory agent. Studies have shown that PTT can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. PTT has also been studied for its potential as an anti-cancer agent. Studies have shown that PTT can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In material science, PTT has been studied for its potential as a building block in the synthesis of organic electronic materials. PTT has also been studied for its potential as a catalyst in organic synthesis reactions.
作用機序
Target of Action
The primary targets of N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide are transition metal ions, specifically Co (II), Ni (II), and Mn (II) complexes . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
This compound interacts with its targets through coordination complexes . The compound forms hexacoordinate complexes with Co (II), Ni (II), and Mn (II) ions . Hydrogen-bonding involving the –NH2 group is also a significant factor in these interactions .
Biochemical Pathways
Coordination of metal ions by biologically active substances can result in enhanced activity . This suggests that the compound may influence pathways involving these metal ions.
Result of Action
A derivative of thiophene-2-carboxamide has been shown to have increased antimicrobial activity when coordinated to cu (ii), ni (ii), co (ii), and zn (ii) . This suggests that this compound may also have antimicrobial effects.
実験室実験の利点と制限
PTT is relatively easy to synthesize and is readily available in the laboratory. PTT has minimal toxicity and is well-tolerated in laboratory animals, making it a safe compound to work with. However, the exact mechanism of action of PTT is not fully understood, and more research is needed to fully elucidate its potential applications.
将来の方向性
There are several future directions for research on PTT. In medicinal chemistry, further studies are needed to fully elucidate the anti-inflammatory and anti-cancer effects of PTT. In material science, further studies are needed to explore the potential applications of PTT as a building block in the synthesis of organic electronic materials. In organic synthesis, further studies are needed to explore the potential applications of PTT as a catalyst in organic synthesis reactions. Overall, PTT has shown promising potential in various scientific research fields and warrants further investigation.
合成法
PTT can be synthesized by reacting thiophene-2-carboxylic acid with isopropylamine, followed by reaction with carbon disulfide to yield N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
生化学分析
Biochemical Properties
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to have inhibitory activities against enzymes such as urease and butyrylcholinesterase (BChE) . The nature of these interactions involves the formation of hydrogen bonds and other non-covalent interactions between the compound and the active sites of the enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell function by modulating the activity of key enzymes. For example, it can enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a central role in the intracellular Ca2+ homeostasis of cardiac myocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been shown to interact with the SERCA-phospholamban complex, enhancing SERCA2a-mediated Ca2+ transport . This interaction leads to an increase in the endoplasmic reticulum Ca2+ load, thereby influencing intracellular Ca2+ dynamics .
Temporal Effects in Laboratory Settings
It has been reported that this compound can enhance the activity of the SERCA2a Ca2±ATPase, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown to increase the action potential-induced Ca2+ transients and SR Ca2+ load in mouse ventricular myocytes .
Metabolic Pathways
Given its known interactions with enzymes such as urease and BChE, it is likely that it may be involved in pathways related to these enzymes .
Transport and Distribution
Its ability to enhance SERCA2a-mediated Ca2+ transport suggests that it may be transported into the endoplasmic reticulum .
Subcellular Localization
Given its interaction with the SERCA2a Ca2±ATPase, which is localized in the endoplasmic reticulum membrane, it is likely that this compound may also be localized in the endoplasmic reticulum .
特性
IUPAC Name |
N-(propan-2-ylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-6(2)10-9(13)11-8(12)7-4-3-5-14-7/h3-6H,1-2H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJKTLHMYOXZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)

![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)
![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)